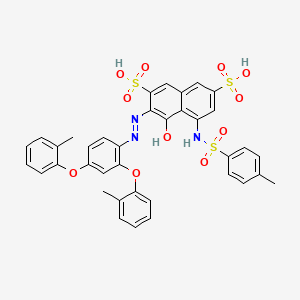
3-((2,4-Bis(2-methylphenoxy)phenyl)azo)-4-hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2,4-bis-(2-Methylphenoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid is a complex organic compound known for its vibrant color and unique chemical properties. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2,4-bis-(2-Methylphenoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid involves multiple steps, starting with the preparation of the azo compound. The process typically includes the diazotization of an aromatic amine followed by coupling with a phenolic compound. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations. The use of catalysts and solvents is optimized to enhance the reaction rate and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[[2,4-bis-(2-Methylphenoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products
The major products of these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[[2,4-bis-(2-Methylphenoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance pigments for paints, plastics, and textiles.
Mecanismo De Acción
The mechanism of action of 3-[[2,4-bis-(2-Methylphenoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid involves its interaction with molecular targets through its azo and sulfonic acid groups. These functional groups allow the compound to bind to various substrates, facilitating its use as a dye and in other applications. The pathways involved include the formation of stable complexes with metal ions and organic molecules, enhancing its utility in different fields.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures and are used in the production of dyes and herbicides.
Synthetic Compounds with Biological Activity: Compounds like deoxycorticosterone analogs share similar synthetic routes and applications in biological research.
Uniqueness
What sets 3-[[2,4-bis-(2-Methylphenoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid apart is its combination of azo and sulfonic acid groups, which provide unique chemical properties and versatility in various applications. Its stability and intense coloration make it particularly valuable in industrial and research settings.
Propiedades
Número CAS |
81241-67-0 |
|---|---|
Fórmula molecular |
C37H31N3O11S3 |
Peso molecular |
789.9 g/mol |
Nombre IUPAC |
3-[[2,4-bis(2-methylphenoxy)phenyl]diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C37H31N3O11S3/c1-22-12-15-27(16-13-22)52(42,43)40-30-21-28(53(44,45)46)18-25-19-34(54(47,48)49)36(37(41)35(25)30)39-38-29-17-14-26(50-31-10-6-4-8-23(31)2)20-33(29)51-32-11-7-5-9-24(32)3/h4-21,40-41H,1-3H3,(H,44,45,46)(H,47,48,49) |
Clave InChI |
NVMGCGBELVIYMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C=C(C=C4)OC5=CC=CC=C5C)OC6=CC=CC=C6C)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


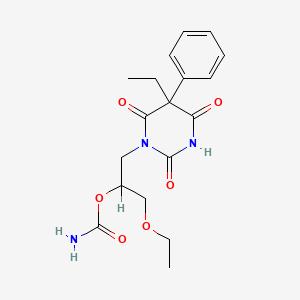
![Trimethyl[3-(tridecyloxy)propyl]ammonium chloride](/img/structure/B13786208.png)
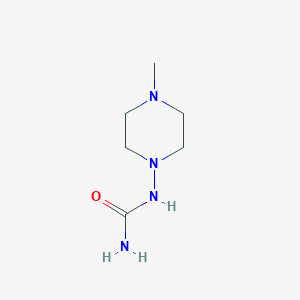
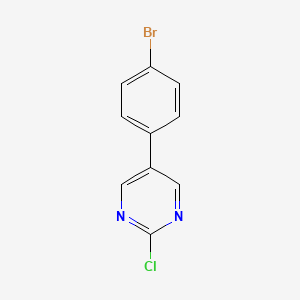
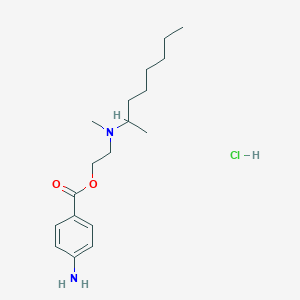


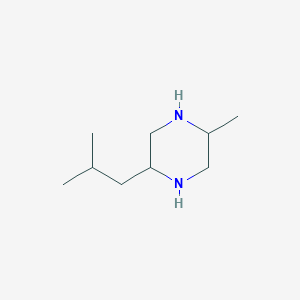
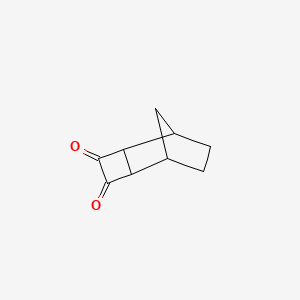


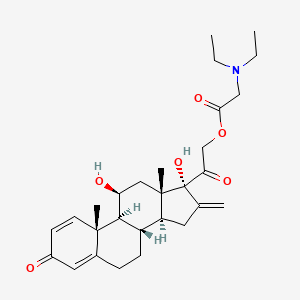
![1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B13786292.png)
![2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13786300.png)
